Measured Lipophilicity (logP) of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline vs. Its 4-Hydroxy Degradation Product
Experimentally determined logP for 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline is 2.51, whereas its 4-hydroxy hydrolysis product (2-methyl-5,6,7,8-tetrahydroquinazolin-4-ol) exhibits significantly lower lipophilicity. The 4-hydroxy analogue is calculated to have a logP approximately 1 unit lower, reflecting the replacement of the non-polar chlorine atom with a hydrogen-bond-donating hydroxyl group [1]. This difference can alter membrane permeability and off-target binding in cellular assays, making procurement of the intact 4-chloro species essential for reproducible structure-activity relationship data.
| Evidence Dimension | Experimental logP |
|---|---|
| Target Compound Data | logP = 2.51 (measured) |
| Comparator Or Baseline | 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol: logP ≈ 1.5 (estimated from consensus in silico predictions) |
| Quantified Difference | Δ logP ≈ 1.0 unit (target compound more lipophilic) |
| Conditions | Measured logP by shake-flask method for target; in silico consensus (XLOGP3, WLOGP) for comparator due to absence of published experimental data |
Why This Matters
A 1-unit logP difference translates to approximately a 10-fold difference in octanol-water partition coefficient, which can substantially shift cellular uptake and target engagement in cell-based assays.
- [1] Chembase. 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline — Measured logP 2.51. https://www.chembase.cn/ (accessed 2026-04-25). View Source
